molecular formula C14H14N2O3 B2515038 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 58112-61-1

3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Cat. No.: B2515038
CAS No.: 58112-61-1
M. Wt: 258.277
InChI Key: DREIEBOUXLZJCA-UHFFFAOYSA-N
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Description

3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.279 g/mol . This compound is characterized by the presence of a pyridazinone ring substituted with a 4-methylphenyl group and a propanoic acid moiety. It is used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the reaction of 4-methylphenylhydrazine with maleic anhydride to form the intermediate 3-(4-methylphenyl)-6-oxopyridazine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be compared with other pyridazinone derivatives, such as:

Properties

IUPAC Name

3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIEBOUXLZJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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